![molecular formula C14H14ClF2NO3 B12520181 4-(Chloromethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]-oxazole](/img/structure/B12520181.png)
4-(Chloromethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2-(4-(difluoromethoxy)-3-isopropoxyphenyl)oxazole is a synthetic organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloromethyl group and a difluoromethoxy-isopropoxyphenyl substituent, making it a unique and potentially valuable molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(4-(difluoromethoxy)-3-isopropoxyphenyl)oxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst.
Attachment of the Difluoromethoxy-Isopropoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-2-(4-(difluoromethoxy)-3-isopropoxyphenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the oxazole ring and the phenyl substituents.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloromethyl group can yield azides, thiocyanates, or other substituted derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of various biological targets.
Medicine: Its unique structure could make it a candidate for drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: The compound may find applications in the development of agrochemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 4-(Chloromethyl)-2-(4-(difluoromethoxy)-3-isopropoxyphenyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloromethyl group allows for covalent modification of target molecules, while the difluoromethoxy and isopropoxy groups can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(Chloromethyl)-4′-(trifluoromethyl)biphenyl: This compound shares the chloromethyl group but differs in the substituents on the phenyl ring.
2-(4-(Difluoromethoxy)-3-isopropoxyphenyl)oxazole: Similar to the target compound but lacks the chloromethyl group.
Uniqueness
4-(Chloromethyl)-2-(4-(difluoromethoxy)-3-isopropoxyphenyl)oxazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the chloromethyl and difluoromethoxy-isopropoxyphenyl groups makes it a versatile compound for various applications.
特性
分子式 |
C14H14ClF2NO3 |
|---|---|
分子量 |
317.71 g/mol |
IUPAC名 |
4-(chloromethyl)-2-[4-(difluoromethoxy)-3-propan-2-yloxyphenyl]-1,3-oxazole |
InChI |
InChI=1S/C14H14ClF2NO3/c1-8(2)20-12-5-9(3-4-11(12)21-14(16)17)13-18-10(6-15)7-19-13/h3-5,7-8,14H,6H2,1-2H3 |
InChIキー |
MZCZZVLJNKQNTF-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC(=C1)C2=NC(=CO2)CCl)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


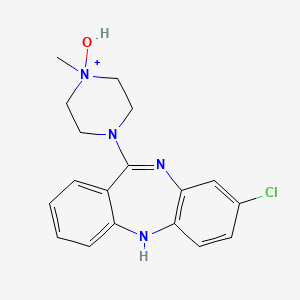
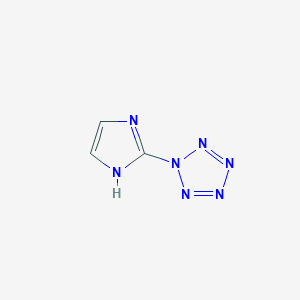

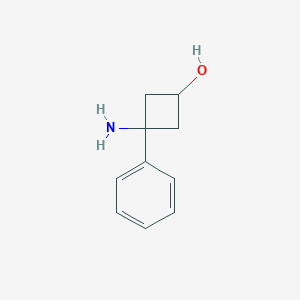
![5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520138.png)
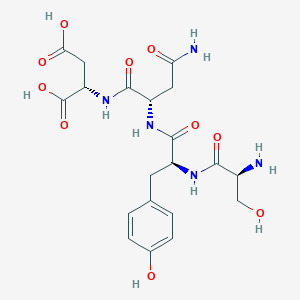

![N-(2-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-4-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)acetamide](/img/structure/B12520148.png)

![2-[5-[[4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl]methylene]-4-oxo-2-thioxothiazolidin-3-yl]acetic Acid](/img/structure/B12520157.png)
![3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12520171.png)
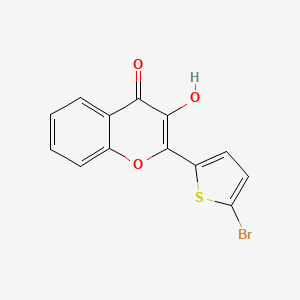

![1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one](/img/structure/B12520174.png)
